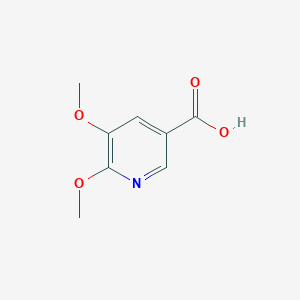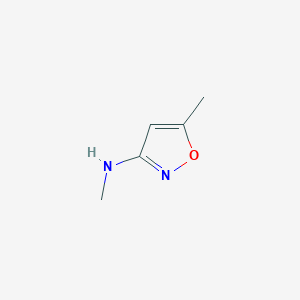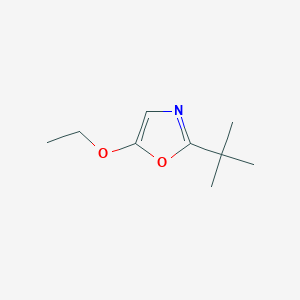
2-(1,1-二甲基乙基)-5-乙氧基恶唑
描述
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, density, molar mass, polarity, and spectral properties (IR, UV-Vis, NMR spectra).科学研究应用
三氟甲基吡啶衍生物的合成
2-(1,1-二甲基乙基)-5-乙氧基恶唑在与三氟甲基烯烃进行 Diels–Alder 反应中用作三氟甲基吡啶体系合成的前体。此过程可得到中等至高收率的目标吡啶衍生物,这些衍生物使用多核 NMR 技术进行表征,包括 1H-13C HETCOR 光谱。由于其三氟甲基基团,这些化合物在开发新材料和药物方面具有潜在应用 (Sandford, Wilson, & Timperley, 2004)。
昆虫和螨的生物活性
在农业研究中,2-(1,1-二甲基乙基)-5-乙氧基恶唑衍生物已在中国针对蔬菜中的各种昆虫和螨害虫评估其生物活性。该化合物被称为乙氧唑,对甜菜夜蛾和菜青虫等害虫表现出显着的生物活性。与其他杀虫剂相比,乙氧唑的有效性突出了其作为蔬菜作物害虫管理策略中宝贵工具的潜力 (Li 等,2014)。
Aza-Wittig 反应合成
该化合物还通过 Aza-Wittig 反应参与 5-乙氧基恶唑和恶唑并[3,2-c]喹唑啉的合成。该合成途径对于生产这些杂环化合物非常重要,由于其具有生物活性框架,因此在药物化学和药物发现中具有广泛的应用 (Huang, Nie, & Ding, 2009)。
分子电子密度理论研究
一项利用分子电子密度理论 (MEDT) 的研究探索了 2,4-二甲基-5-乙氧基恶唑和 4,4,4-三氟巴豆酸乙酯之间的 Diels-Alder 反应机理。这项研究提供了对反应的区域选择性和机理细节的见解,有助于理解电子密度如何影响化学反应和选择性。此类研究对于开发有机化学中更有效的合成策略至关重要 (Afshari, Mohsennia, & Sameti, 2020)。
安全和危害
This involves understanding the toxicological properties of the compound and precautions that need to be taken while handling it. Material Safety Data Sheets (MSDS) are a good source of this information.
未来方向
This could involve potential applications of the compound, ongoing research, and open questions that need to be addressed.
For a specific compound like “2-(1,1-Dimethylethyl)-5-ethoxyoxazole”, you would need to look up these details in chemical databases, research articles, and textbooks. Please consult with a chemist or a reliable source for accurate information.
属性
IUPAC Name |
2-tert-butyl-5-ethoxy-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-11-7-6-10-8(12-7)9(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAODNHWFLLRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dimethylethyl)-5-ethoxyoxazole | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

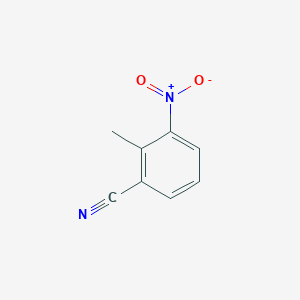

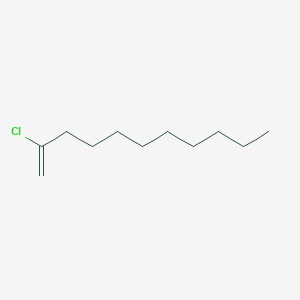


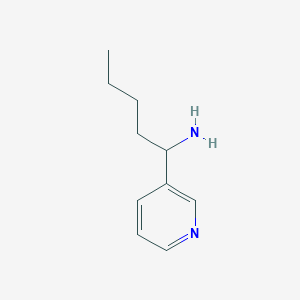
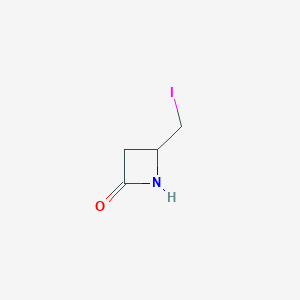
![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)
